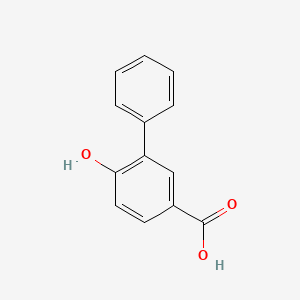

4-Hydroxy-3-phenylbenzoic acid

Cat. No. B3195672

Key on ui cas rn:

92379-11-8

M. Wt: 214.22 g/mol

InChI Key: LPADJMFUBXMZNL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05268443

Procedure details

A solution of 3-phenyl-4-ethoxybenzoic acid (26.6 g, 0.110 mole) and 550 ml of acetic acid was added to a one-liter, three-necked, round-bottom flask equipped with a 250 ml pressure equalizing dropping funnel, thermometer, cold water condenser, nitrogen inlet adapter and a polytetrafluoroethylene-coated magnetic stir bar. The flask was purged with nitrogen and the solution was brought to reflux. Approximately 125 ml of a 48 weight percent solution of HBr was added dropwise over fifteen minutes to the refluxing solution. The solution was refluxed for 30 hours. Without cooling, the solvent was rotary evaporated off leaving a slurry of a pinkish solid. The slurry was poured into one liter of deionized water and the mixture was stirred for one hour and filtered. The filter cake was dried in an 80° C. vacuum oven for three hours yielding 3-phenyl-4-hydroxybenzoic acid.

Name

3-phenyl-4-ethoxybenzoic acid

Quantity

26.6 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16]CC)[C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)C>O>[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[OH:16])[C:10]([OH:12])=[O:11])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

|

Inputs

Step One

|

Name

|

3-phenyl-4-ethoxybenzoic acid

|

|

Quantity

|

26.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1OCC

|

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked, round-bottom flask equipped with a 250 ml pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was purged with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Approximately 125 ml of a 48 weight percent solution of HBr was added dropwise over fifteen minutes to the refluxing solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was refluxed for 30 hours

|

|

Duration

|

30 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Without cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was rotary evaporated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a slurry of a pinkish solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filter cake was dried in an 80° C. vacuum oven for three hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |